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Compound of Interest

1-Propyl-1H-indole-3-
Compound Name:
carbaldehyde

Cat. No.: B1274598

The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array
of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in FDA-approved
drugs underscores its importance in medicinal chemistry. While synthetic modifications most
commonly target the electron-rich C2 and C3 positions, functionalization of the indole nitrogen
(N1) and the C3 position in tandem offers a powerful strategy for creating structurally diverse
molecules with significant biological potential.[1][2]

1-Propyl-1H-indole-3-carbaldehyde is a prime example of such a scaffold. It combines N-
alkylation, which can modulate physicochemical properties like lipophilicity and metabolic
stability, with a versatile C3-formyl group. This aldehyde functionality serves as a crucial
synthetic handle, enabling a wide range of subsequent chemical transformations, including
condensations, oxidations, and reductions.[3][4] This guide provides a comprehensive overview
of the synthesis, properties, reactivity, and handling of 1-Propyl-1H-indole-3-carbaldehyde,
offering field-proven insights for researchers in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

A clear understanding of the fundamental properties of a compound is the bedrock of its
successful application in research. The key physicochemical and computed properties of 1-
Propyl-1H-indole-3-carbaldehyde are summarized below.

Table 1: Core Chemical Properties
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Property Value Source
IUPAC Name 1-propylindole-3-carbaldehyde  [5]
CAS Number 119491-08-6 [6][7]
Molecular Formula C12H13NO [51[8]
Molecular Weight 187.24 g/mol [518]
Appearance Expected to be a solid (based N/A

on related compounds)
XLogP3 2.3 [5]

Hydrogen Bond Donor Count 0

[5]

Hydrogen Bond Acceptor

Count

[5]

ble 2: licted :

Technique

Characteristic Peaks

1H NMR (CDCls)

0 ~10.0 ppm (s, 1H, CHO); 6 ~8.3 ppm (d, 1H,
Ar-H); 6 ~7.7 ppm (s, 1H, Ar-H); & ~7.3-7.4 ppm
(m, 3H, Ar-H); 6 ~4.1 ppm (t, 2H, N-CH2); 4 ~1.9
ppm (m, 2H, CHz); d ~0.9 ppm (t, 3H, CHs)

13C NMR (CDCls)

0 ~184.5 ppm (C=0); & ~138 ppm (Ar-C); &
~125 ppm (Ar-C); 0 ~124 ppm (Ar-C); 6 ~123
ppm (Ar-C); & ~122 ppm (Ar-C); & ~118 ppm
(Ar-C); 6 ~110 ppm (Ar-C); 0 ~48 ppm (N-CHz2);
0 ~23 ppm (CHz); 6 ~11 ppm (CHs)

~1640-1660 cm~1 (C=0 stretch, aldehyde);

IR (KBr) ~2900-3100 cm~1 (C-H stretch,
aromatic/aliphatic)
MS (ESI) m/z 188 [M+H]*
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Note: NMR chemical shifts are estimations based on spectral data for structurally similar N-
alkylated indole-3-carbaldehydes.[9]

Strategic Synthesis: A Two-Stage Approach

The synthesis of 1-Propyl-1H-indole-3-carbaldehyde is most efficiently achieved through a
sequential, two-step process: (1) N-alkylation of the indole core, followed by (2) C3-formylation.
This pathway ensures high regioselectivity and good overall yield.

Stage 1: N-Alkylation of the Indole Ring

The direct alkylation of the indole nitrogen presents a common challenge due to the mitigated
nucleophilicity of the N-H bond compared to the C3 position.[1] The standard and reliable
approach involves the deprotonation of the indole N-H with a strong base to form the highly
nucleophilic indole anion, which is then trapped by an alkylating agent.

o Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or
Nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice
bath.

e Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
portion-wise to the stirred DMF.

 Indole Addition: Once the hydrogen evolution ceases, add a solution of indole (1.0
equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0 °C. Allow the
mixture to stir for 30 minutes.

o Alkylation: Add 1-iodopropane or 1-bromopropane (1.2 equivalents) dropwise to the reaction
mixture.

» Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring
completion by TLC.

o Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous
mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate (NazSOa4), and concentrate under reduced pressure.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.rsc.org/suppdata/c9/qo/c9qo00097f/c9qo00097f1.pdf
https://www.benchchem.com/product/b1274598?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6583780/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

 Purification: The crude product can be purified by flash column chromatography on silica gel

to yield pure 1-propyl-1H-indole.

Reaction Setup

Inert Atmosphere Flasla
(ArIN2,0°C) )

(Sodium Hydride (1.1 qu

Reactiorv Sequence

[Anhydrous DMF] Gndole in DMF (1.0 qu

@-Iodopropane (1.2 qu

Stir at RT (4-12h)
Monitor by TLC

Workup & Purification

[Quench with Hzoj

Extract with Ethyl Acetate

l

Column Chromatography

1-Propyl-1H-indole
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Caption: Workflow for the N-propylation of indole.

Stage 2: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic
systems like N-substituted indoles.[10] It offers excellent regioselectivity for the C3 position and
typically proceeds with high yields. The key to this reaction is the in-situ formation of the
electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and a halogenating agent like
phosphorus oxychloride (POCIs).[10][11]
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Caption: Mechanism of the Vilsmeier-Haack formylation.

+ Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel
and under an inert atmosphere, cool anhydrous DMF (4.0 equivalents) to 0 °C. Add
phosphorus oxychloride (POCIs, 1.1 equivalents) dropwise with stirring. Allow the mixture to
stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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e Substrate Addition: Add a solution of 1-propyl-1H-indole (1.0 equivalent) in anhydrous DMF
dropwise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 10 °C.
[12]

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to 35 °C. Stir at this temperature for 1-2 hours. The reaction mixture will typically become a
thick paste.

o Hydrolysis: Cool the flask back to 0 °C and carefully add crushed ice, followed by cold water.
Then, add a solution of sodium hydroxide (e.g., 5M NaOH) dropwise until the solution is
strongly basic (pH > 12), which hydrolyzes the iminium intermediate.[12]

 Isolation: The product often precipitates as a solid upon basification and cooling. Collect the
solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

 Purification: If necessary, the product can be further purified by recrystallization (e.g., from an
ethanol/water mixture) or by flash column chromatography.

Chemical Reactivity and Applications in Drug
Discovery

The synthetic utility of 1-Propyl-1H-indole-3-carbaldehyde stems primarily from the reactivity
of its aldehyde group. This functional group is a gateway to a multitude of chemical
transformations, making the molecule a valuable intermediate in the synthesis of complex
bioactive compounds.[2][3]

Key reaction pathways include:

o Oxidation: The aldehyde can be readily oxidized to the corresponding 1-propyl-1H-indole-3-
carboxylic acid using standard oxidants like potassium permanganate (KMnQOa) or silver
oxide (Agz20).

e Reduction: Selective reduction to 1-propyl-1H-indole-3-methanol is achievable with mild
reducing agents such as sodium borohydride (NaBHa4).

o Condensation Reactions: The aldehyde undergoes various C-C bond-forming condensation
reactions. For instance, the Knoevenagel condensation with active methylene compounds
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(e.g., malononitrile) or Henry reactions with nitroalkanes introduces further functional
complexity.[4]

e Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of N-
substituted tryptamine analogues.

» Wittig Reaction: Conversion of the aldehyde to an alkene is accomplished via the Wittig
reaction, allowing for chain extension.

The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of numerous indole
alkaloids and pharmacologically active agents demonstrating anti-inflammatory, antimicrobial,
and anticancer properties.[13][14][15]

1-Propyl-1H-indole-3-carbaldehyde

Oxidation Reduction Condensation
[KMnO4] [NaBHa4] (e.g., Knoevenagel)

(Carboxylic Acid Derivative) (Alcohol Derivative) C C Extended Alkene

Reductive Amination
[R2NH, NaBH(OAc)s]

Tryptamine Analogue

Click to download full resolution via product page

Caption: Key reaction pathways for 1-Propyl-1H-indole-3-carbaldehyde.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory
safety. While specific toxicological data for 1-Propyl-1H-indole-3-carbaldehyde is limited, data
from the parent compound, indole-3-carboxaldehyde, provides a strong basis for safety
protocols.
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e Hazards: The compound is expected to be an irritant. It may cause skin irritation, serious eye
irritation, and respiratory tract irritation.[16][17] Avoid breathing dust, fumes, or spray.[16][18]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields or goggles, and a lab coat.[16][18] Handle in a well-ventilated area or a chemical
fume hood.[19][20]

e First Aid:
o Skin Contact: Wash off immediately with plenty of soap and water.[16][20]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[16]

o Inhalation: Move the person to fresh air and keep comfortable for breathing.[16][20]

o Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and
away from oxidizing agents and sources of ignition.[17][18][19]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most
current and detailed safety information before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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